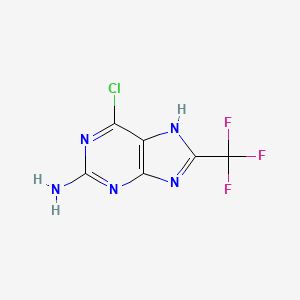

2-Amino-6-chloro-8-(trifluoromethyl)purine

Cat. No. B8425790

M. Wt: 237.57 g/mol

InChI Key: AAGDJEGOOJMSHL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06303604B1

Procedure details

A suspension of 8-trifluoromethylguanine (Pfleiderer and Shanshal, Liebigs Ann. Chem., 726, 201-215 (1969)) (2.0 g, 9.1 mmol) in phosphorous oxychloride (20 mL) was refluxed for 3 h. Excess phosphorous oxychloride was evaporated under reduced pressure. The resulting residue was mixed with ice-water (100 g), and the pH was adjusted to 3-4 with a concentrated aqueous NaOH solution. The resulting solution was mixed with MeOH (100 mL) and approximately half (i.e., 100 mL) of the aqueous methanol solution was loaded on a 3×80 cm Sephadex LH-20 column eluted with methanol/water (1:1) at 1 mL/min. Column eluent was continuously monitored at 280 nm and fractions (10 mL) were collected. The remainder of the reaction mixture in MeOH/H2O was chromatographed separately under identical conditions. The desired product eluted in fractions 73-85. Evaporation of solvent from the pooled fractions 73-85 from both chromatographic runs afforded analytically pure 2-amino-6-chloro-8-trifluoromethylpurine: yield,0.94 g (43%); mp >225° C. dec.; UV (pH 1) λmax 245 nm (ε=0.501×104), 314 (0.746××104); (pH 6.9) 270 (0.265 ×104), 315 (0.612×104); (pH 13) 272 (0.269×104 ), 314 (0.612×104); 1H NMR δ 7.19 (s, 2 H, NH2, exchange with D2O), 14.25 (br s, 1 H, NH, exchanges with D2O); MS (EI) calcd. m/z for C6H3 N5F335Cl 237.0029, found 237.0011; calcd. m/z for C6H3N5F337Cl 239.0000, found 238.9987; Anal. (C6H3N5F3C) C, H, N, F, Cl.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:15])([F:14])[C:3]1[NH:11][C:10]2[C:9](=O)[NH:8][C:7]([NH2:13])=[N:6][C:5]=2[N:4]=1.P(Cl)(Cl)([Cl:18])=O>>[NH2:13][C:7]1[N:6]=[C:5]2[C:10]([NH:11][C:3]([C:2]([F:15])([F:14])[F:1])=[N:4]2)=[C:9]([Cl:18])[N:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=NC=2N=C(NC(C2N1)=O)N)(F)F

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Excess phosphorous oxychloride was evaporated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting residue was mixed with ice-water (100 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution was mixed with MeOH (100 mL) and approximately half (i.e., 100 mL) of the aqueous methanol solution

|

WASH

|

Type

|

WASH

|

|

Details

|

column eluted with methanol/water (1:1) at 1 mL/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remainder of the reaction mixture in MeOH/H2O was chromatographed separately under identical conditions

|

WASH

|

Type

|

WASH

|

|

Details

|

The desired product eluted in fractions 73-85

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvent from the pooled fractions 73-85 from both chromatographic runs

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=C2NC(=NC2=N1)C(F)(F)F)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |